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Cat. No.: B15542021

An In-depth Technical Guide to FAM-SAMS Kinase
Assays

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the FAM-SAMS kinase assay, a powerful
tool for measuring the activity of AMP-activated protein kinase (AMPK). We will delve into the
core mechanism, provide detailed experimental protocols, summarize key quantitative data,
and visualize the underlying biochemical processes.

Core Components of the Assay

The FAM-SAMS assay relies on three critical components: the AMPK enzyme, a specific
peptide substrate (SAMS), and a fluorescent label (FAM).

e The Kinase: AMP-activated Protein Kinase (AMPK) AMPK is a crucial cellular energy sensor
that plays a central role in regulating metabolism.[1] It is a heterotrimeric complex consisting
of a catalytic a subunit and regulatory 3 and y subunits.[1][2] When cellular ATP levels are
low, AMPK is activated and initiates signaling cascades that shift the cell from anabolic
(energy-consuming) to catabolic (energy-producing) pathways.[1][3]

e The Substrate: SAMS Peptide The SAMS peptide is a synthetic substrate specifically
designed for AMPK. Its sequence, HMRSAMSGLHLVKRR, is derived from the site around
Serine 79 on acetyl-CoA carboxylase, a natural substrate of AMPK. Modifications to the
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sequence, such as replacing a potential PKA phosphorylation site with alanine, make the
SAMS peptide highly specific and sensitive for AMPK, providing a reliable method for
assaying its activity.

e The Fluorophore: 5-FAM (5-Carboxyfluorescein) 5-FAM is a widely used fluorescent dye that
is covalently attached to the N-terminus of the SAMS peptide. It exhibits stable fluorescence
with excitation and emission maxima suitable for standard detection equipment. This
fluorescent tag is the key to enabling a non-radioactive, real-time readout of kinase activity.

The Assay Mechanism

The fundamental principle of the FAM-SAMS assay is the detection of a change in
fluorescence upon phosphorylation of the SAMS peptide by AMPK.

The process is as follows:

¢ Enzymatic Reaction: In the presence of ATP and magnesium, active AMPK catalyzes the
transfer of the gamma-phosphate from ATP to a specific serine residue within the SAMS
peptide.

e Fluorescence Change: The addition of a negatively charged phosphate group to the peptide
alters the local microenvironment of the attached FAM fluorophore. This change in the
chemical environment leads to a detectable increase in the fluorescence intensity of the FAM
dye.

 Signal Detection: The increase in fluorescence is directly proportional to the amount of
phosphorylated SAMS peptide, and therefore, to the activity of the AMPK enzyme. This
signal can be measured over time using a fluorescence plate reader to determine the
reaction rate.

The diagram below illustrates the core mechanism of the FAM-SAMS kinase assay.
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Caption: Mechanism of the FAM-SAMS kinase assay.

Quantitative Data Summary

Accurate and reproducible results depend on using optimized concentrations and
understanding the kinetic parameters of the assay. The table below summarizes key
gquantitative data gathered from various studies.
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Parameter Value Source(s)
SAMS Peptide Sequence HMRSAMSGLHLVKRR
FAM-SAMS Sequence {>-FAM)-
HMRSAMSGLHLVKRR
FAM Excitation Max ~494 nm N/A
FAM Emission Max ~521 nm N/A
Km for SAMS Peptide ~27-110 pM
Km for ATP ~26-202 uM
Vmax for SAMS Peptide ~1.47 nmol/min/mg
Typical SAMS Conc. 20 - 200 pMm
Typical ATP Conc. 100 - 500 uM
Typical AMP Conc. 150 - 300 uM
Typical MgCI2 Conc. 5-12 mM

Experimental Protocols

This section provides a generalized methodology for performing a FAM-SAMS kinase assay in
a microplate format. Optimization is recommended for specific experimental conditions.

A. Reagents and Buffers

o Kinase Assay Buffer (1X): 25-40 mM HEPES (pH 7.4), 5-12 mM MgClz, 0.2 mM AMP, 0.8
mM DTT, 80 mM NacCl, 8% glycerol.

« FAM-SAMS Substrate: Stock solution (e.g., 1 mM) in water or assay buffer. Final assay
concentration typically 50-200 pM.

o ATP: Stock solution (e.g., 10 mM) in water. Final assay concentration typically 100-200 uM.

 AMPK Enzyme: Purified, active AMPK diluted in kinase assay buffer. The optimal
concentration should be determined empirically (e.g., 10-20 nM).
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o Stop Solution (Optional): 100 mM EDTA to chelate Mg?* and stop the reaction.

B. Experimental Workflow

The following workflow outlines the key steps for setting up and running the assay.

1. Prepare Reagents
(Buffer, ATP, FAM-SAMS)

2. Dispense Reaction Mix
Add Kinase Assay Buffer, FAM-SAMS,
and AMPK enzyme to wells.

'

3. Pre-incubate
Allow temperature to equilibrate
(e.g., 5-10 min at 30°C).

4. Initiate Reaction
Add ATP to all wells to start
the phosphorylation.

5. Measure Fluorescence
Read plate kinetically (e.g., every 60s)
at EX'Em ~494/521 nm.

'

6. Analyze Data
Calculate initial reaction rates
(Slope of fluorescence vs. time).

Click to download full resolution via product page

Caption: Standard workflow for a FAM-SAMS kinase assay.
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C. Detailed Procedure

o Prepare Master Mix: For the desired number of reactions, prepare a master mix containing
the Kinase Assay Buffer and FAM-SAMS substrate.

e Add Kinase: Add the appropriate volume of diluted AMPK enzyme (or vehicle for no-enzyme
controls) to the master mix.

o Dispense to Plate: Aliquot the reaction mixture into the wells of a microplate (e.g., a black,
384-well plate).

e Pre-incubation: Incubate the plate at the desired reaction temperature (e.g., 30°C) for 5-10
minutes to ensure thermal equilibrium.

« Initiate Reaction: Add ATP to each well to start the kinase reaction. Mix briefly.

o Read Fluorescence: Immediately place the plate in a pre-warmed fluorescence plate reader.
Measure the fluorescence intensity kinetically (e.g., one reading per minute for 30-60
minutes) using the appropriate excitation and emission wavelengths for FAM.

o Data Analysis: For each well, plot fluorescence intensity versus time. The initial velocity (Vo)
of the reaction is the slope of the linear portion of this curve. Compare the slopes of
experimental wells to controls to determine specific AMPK activity.

Context: The AMPK Signaling Pathway

The FAM-SAMS assay measures the direct activity of the AMPK enzyme. This activity is
regulated by complex upstream signaling pathways within the cell. Understanding this context
is vital for interpreting results from cellular or tissue-based studies.

AMPK is activated by upstream kinases, primarily LKB1 and CaMKK2, which phosphorylate a
key threonine residue (Thrl72) on the AMPK catalytic subunit. This activation is triggered by
cellular stresses that increase the AMP:ATP ratio. Once active, AMPK phosphorylates a
multitude of downstream targets to restore energy homeostasis.

The diagram below shows a simplified representation of the AMPK activation pathway.
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Caption: Simplified AMPK activation and signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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